molecular formula C9H10N4OS B188993 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol CAS No. 4461-15-8

4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B188993
CAS RN: 4461-15-8
M. Wt: 222.27 g/mol
InChI Key: PKDBJOGLFPYJRY-UHFFFAOYSA-N
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Description

The compound “4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol” is a derivative of 1,2,4-triazole, a class of heterocyclic compounds . It contains a phenoxymethyl group attached to the 5-position of the 1,2,4-triazole ring and a thiol group attached to the 3-position . This compound is part of a class of molecules that have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of thiocarbohydrazide with substituted phenoxy acetic acid to obtain substituted 1,2,4-triazoles . The resulting compound is then treated with various substituted aromatic aldehydes to yield 4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-2H-1,2,4-triazol-3(4H)-thiones . Further reaction with chloroacetic acid yields 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives .


Molecular Structure Analysis

The molecular structure of “4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol” can be inferred from its name and the general structure of 1,2,4-triazoles . A crystal structure of a similar compound, 4-phenoxymethyl-GABA, bound as an external aldimine with PLP in the effector binding site of GabR, suggests that this compound is capable of binding and reacting in the same manner as the native effector ligand .

Scientific Research Applications

Synthesis and Structural Features

  • Chemical Synthesis and Properties : Derivatives of 1,2,4-triazole, including those similar to 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, have been synthesized and investigated for their physical and chemical properties. These compounds are generally crystal substances, odorless, insoluble in water, and soluble in organic solvents (Aksyonova-Seliuk et al., 2018).

Biological Activity

  • Antimicrobial Activities : Some derivatives of 1,2,4-triazole have been evaluated for their antimicrobial activities, showing a range from good to moderate activity against various microbes (Bayrak et al., 2009).
  • Anti-tumor Activity : New derivatives of 4H-1,2,4-triazole-3-thiol have been studied for their anti-tumor properties, suggesting potential applications in cancer research (Hovsepyan et al., 2018).

Corrosion Inhibition

  • Corrosion Inhibitors : Schiff’s bases of pyridyl substituted triazoles, similar in structure to 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, have been used as corrosion inhibitors for mild steel in acidic solutions (Ansari et al., 2014).

Spectroscopic and Theoretical Studies

  • Spectral and Theoretical Analysis : Derivatives of 1,2,4-triazole have been subject to detailed spectroscopic and theoretical studies, including DFT calculations, to understand their electronic transitions and chemical reactivity (Srivastava et al., 2016).

Pharmaceutical Research

  • Pharmaceutical Applications : Studies have been conducted on the synthesis and evaluation of 1,2,4-triazole derivatives for various pharmaceutical applications, including antimicrobial and act-protective activities (Kravchenko et al., 2018).

Corrosion Protection for Metals

  • Metal Corrosion Protection : Research on 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol and similar compounds has shown their effectiveness as corrosion inhibitors for metals like copper in saline environments (Chauhan et al., 2019).

Future Directions

The future directions for research on “4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol” could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential biological activities. Additionally, more research is needed to determine its physical and chemical properties and safety and hazards. This compound could potentially be a target for the development of new antimicrobial agents .

properties

IUPAC Name

4-amino-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c10-13-8(11-12-9(13)15)6-14-7-4-2-1-3-5-7/h1-5H,6,10H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDBJOGLFPYJRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196246
Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-(phenoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

CAS RN

4461-15-8
Record name 4-Amino-2,4-dihydro-5-(phenoxymethyl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4461-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-(phenoxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004461158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-(phenoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Husain, MA Naseer - Medicinal chemistry research, 2011 - Springer
In this study, a series of 3,6-disubstituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles (5a–t) were synthesized by condensing 4-amino-3-mercapto-(4H)-1,2,4-triazoles (4a–c) with different …
Number of citations: 24 link.springer.com
S Luo, W Yang, Y Huang, Z Peng, G Wang - Bioorganic Chemistry, 2023 - Elsevier
To discover potent α-glucosidase inhibitors, a class of novel triazole-phenylacetamide derivatives (5a-5p) were designed, prepared, and tested for their α-glucosidase inhibitory effects. …
Number of citations: 3 www.sciencedirect.com
E Ricq - 2016 - dash.harvard.edu
Epigenetic mechanisms regulate gene expression and mediate interactions between genetic factors and environmental exposures. The enzymes responsible for epigenetic regulation …
Number of citations: 0 dash.harvard.edu

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